2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a hexylsulfanyl group, a methyl group, and a tetrahydrobenzothieno ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core. This can be achieved by reacting 4-chlorothieno[3,2-d]pyrimidine with the desired amine in a solvent mixture of tetrahydrofuran and 2-propanol, with a catalytic amount of hydrochloric acid, at elevated temperatures (around 70°C) for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the tetrahydrobenzothieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
Material Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets can be explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as cytochrome bd oxidase. This enzyme is crucial for the energy metabolism of Mycobacterium tuberculosis, and inhibition of this enzyme can lead to ATP depletion and bacterial cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have shown antimicrobial activity and are used as intermediates in the synthesis of GABA receptor modulators.
Uniqueness
2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the hexylsulfanyl group and the specific arrangement of its functional groups
Properties
Molecular Formula |
C17H25N3S2 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-hexylsulfanyl-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H25N3S2/c1-3-4-5-6-10-21-17-19-15(18)14-13-11(2)8-7-9-12(13)22-16(14)20-17/h11H,3-10H2,1-2H3,(H2,18,19,20) |
InChI Key |
VNMJXFFOEBNDIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC(=C2C3=C(CCCC3C)SC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.